Methyl (3aS,5S,6aS)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
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Overview
Description
Rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate is a complex organic compound characterized by its unique structural features. This compound is notable for its inclusion of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopentane Ring: This step involves the cyclization of a linear precursor to form the cyclopentane ring structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylate group is introduced through an esterification reaction, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The cyclopentane ring structure provides rigidity and stability to the molecule, enhancing its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate: This compound lacks the Boc protecting group, making it more reactive in certain chemical environments.
Rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate: This compound includes a benzyl group, which can influence its reactivity and binding properties.
Uniqueness
Rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C14H24N2O4 |
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Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl (3aS,5S,6aS)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-10-5-9-7-15-8-14(9,6-10)11(17)19-4/h9-10,15H,5-8H2,1-4H3,(H,16,18)/t9-,10+,14-/m1/s1 |
InChI Key |
FXWYACZKPVXLKB-ISTVAULSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]2CNC[C@@]2(C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CNCC2(C1)C(=O)OC |
Origin of Product |
United States |
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